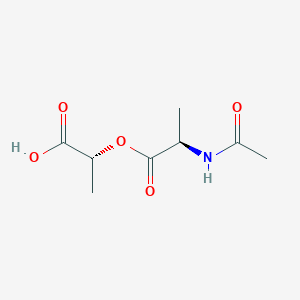

Ac-d-ala-d-lactic acid

Description

Context of Ac-D-Ala-D-Lactic Acid as a Key Peptidoglycan Precursor Component

The bacterial cell wall is a vital structure that provides shape and protection against osmotic stress. A key component of this wall in many bacteria is peptidoglycan, a polymer of sugars and amino acids. The synthesis of peptidoglycan involves the assembly of precursor units, which typically terminate in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. medchemexpress.comfrontiersin.org This terminus is the target for glycopeptide antibiotics like vancomycin (B549263), which bind to it and inhibit the cross-linking of the peptidoglycan chains, ultimately leading to cell death. frontiersin.orgmdpi.com

However, some bacteria have evolved a mechanism to circumvent this antibiotic action by replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac). nih.govacs.org This substitution, which results in the formation of this compound within the peptidoglycan precursor, dramatically reduces the binding affinity of vancomycin by about 1,000-fold. nih.govacs.orgencyclopedia.pub This reduction is due to the replacement of an amide bond with an ester bond, which disrupts a crucial hydrogen bond necessary for high-affinity antibiotic binding. nih.govoup.com

The synthesis of this altered precursor is a multi-step enzymatic process. In vancomycin-resistant enterococci, for example, a set of genes, often located on a mobile genetic element like Tn1546, orchestrates this change. oup.compnas.org Key enzymes in this pathway include VanH, a dehydrogenase that converts pyruvate (B1213749) to D-lactic acid, and VanA, a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide. oup.compnas.org Another enzyme, VanX, a D,D-dipeptidase, specifically hydrolyzes any D-Ala-D-Ala that might be formed, ensuring the exclusive incorporation of the D-Ala-D-Lac terminus into the peptidoglycan precursors. pnas.org

Table 1: Key Enzymes in the Biosynthesis of D-Ala-D-Lac Termini

| Enzyme | Function |

|---|---|

| VanH | A dehydrogenase that reduces pyruvate to D-lactic acid. oup.compnas.org |

| VanA | A ligase that catalyzes the formation of the D-Ala-D-Lac ester bond. oup.compnas.org |

| VanX | A D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, preventing its incorporation. pnas.org |

Significance of Depsipeptide Structures in Bacterial Cell Wall Biology

Depsipeptides are peptides that contain at least one ester bond in addition to amide bonds. The presence of this compound in peptidoglycan precursors is a prime example of the strategic use of a depsipeptide structure in bacterial cell wall biology. This modification is not just a random alteration but a sophisticated evolutionary response to the threat of antibiotics.

The significance of depsipeptide structures extends beyond antibiotic resistance. Naturally occurring depsipeptides, such as teixobactin (B611279) and empedopeptin (B1208212), are themselves potent antibiotics that target bacterial cell wall synthesis. nih.govnih.govresearchgate.net Teixobactin, for instance, is a cyclic depsipeptide that binds to lipid II, a key precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation. researchgate.net Similarly, empedopeptin interferes with the late stages of cell wall biosynthesis by forming complexes with peptidoglycan precursors. nih.govnih.gov

The study of depsipeptides like this compound and naturally occurring antibiotic depsipeptides provides valuable insights into the fundamental processes of bacterial cell wall biosynthesis and the molecular mechanisms of antibiotic action and resistance. This knowledge is crucial for the development of new therapeutic strategies to combat the growing problem of antibiotic-resistant bacteria.

Table 2: Comparison of Peptidoglycan Precursor Termini

| Precursor Terminus | Bond Type | Vancomycin Binding Affinity | Significance |

|---|---|---|---|

| D-Alanyl-D-Alanine (D-Ala-D-Ala) | Amide | High | Target of glycopeptide antibiotics. frontiersin.orgmdpi.com |

| D-Alanyl-D-Lactate (D-Ala-D-Lac) | Ester | Low (1000-fold reduction) | Confers vancomycin resistance. nih.govacs.orgencyclopedia.pub |

| D-Alanyl-D-Serine (D-Ala-D-Ser) | Amide | Moderately Reduced | Confers lower-level vancomycin resistance. mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRMBHOTDMNOQ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Ac D Ala D Lactic Acid Containing Precursors

Enzymatic Synthesis of D-Lactate

The foundational step in the production of D-Ala-D-Lac-containing precursors is the synthesis of D-lactic acid (D-lactate). This process is primarily catalyzed by the enzyme D-lactate dehydrogenase, which exhibits stereospecificity for the D-isomer of lactate (B86563).

D-Lactate Dehydrogenase Activity and Stereospecificity

D-lactate dehydrogenase (D-LDH) is a key enzyme that catalyzes the reduction of pyruvate (B1213749) to D-lactate, utilizing NADH as a cofactor. nih.govnih.gov This reaction is crucial for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue. The stereospecificity of D-LDH is a critical feature, ensuring the production of the D-isomer of lactate, which is the necessary substrate for the subsequent steps in the biosynthesis of the depsipeptide. nih.govsigmaaldrich.com While mammalian cells almost exclusively produce and metabolize L-lactate, many bacterial species possess the enzymatic machinery to produce D-lactate. frontiersin.org

The activity of D-LDH can be influenced by various factors. For instance, in some lactic acid bacteria, the presence of specific carboxylic acids can affect the activity of both NAD-dependent and NAD-independent lactate dehydrogenases. nih.gov The concentration of the enzyme itself can also impact its kinetic properties. nih.gov

Diverse Bacterial Pathways for D-Lactate Generation

Bacteria have evolved diverse pathways for the generation of D-lactate. The most common pathway involves the direct reduction of pyruvate by D-LDH. nih.govdovepress.com This is a prominent pathway in many lactic acid bacteria, such as Lactobacillus plantarum and Lactobacillus johnsonii. nih.govnih.gov

In addition to the canonical D-LDH pathway, some bacteria possess alternative mechanisms for D-lactate production. For example, Lactobacillus plantarum has been shown to have a lactate racemase, which can convert L-lactate to D-lactate. nih.gov This provides a rescue pathway to supply D-lactate for cell wall biosynthesis when the primary D-LDH pathway is impaired. nih.gov

Furthermore, engineered strains of bacteria, such as Escherichia coli, have been developed for the homofermentative production of D-lactic acid from various carbon sources, including glycerol. asm.org These engineered pathways often involve the overexpression of D-LDH and the knockout of competing metabolic pathways to maximize D-lactate yield. asm.org The table below summarizes some of the key enzymes and pathways involved in D-lactate production in different bacteria.

| Bacterium | Key Enzyme(s) | Pathway(s) | Reference(s) |

| Lactobacillus plantarum | D-Lactate Dehydrogenase (LdhD), Lactate Racemase (Lar) | Pyruvate reduction, L-lactate racemization | nih.govresearchgate.net |

| Lactobacillus johnsonii | D-Lactate Dehydrogenase (ldhD) | Pyruvate reduction | nih.gov |

| Enterococcus faecium | D-Lactate Dehydrogenase (VanH) | Pyruvate reduction (part of vancomycin (B549263) resistance) | pnas.org |

| Escherichia coli (engineered) | D-Lactate Dehydrogenase (ldhA) | Pyruvate reduction from glycerol | asm.org |

| Bacillus coagulans | L-Lactate Dehydrogenase (engineered to D-LDH) | Fermentation of lignocellulosic sugars | pnas.org |

Formation of the D-Alanine-D-Lactate Depsipeptide Moiety

Once D-lactate is synthesized, it is incorporated with D-alanine to form the D-Ala-D-Lac depsipeptide. This crucial step is catalyzed by the enzyme D-Alanine-D-Lactate ligase (Ddl), a member of the ATP-grasp superfamily of enzymes.

D-Alanine-D-Lactate Ligase (Ddl) Catalytic Mechanism and Substrate Recognition

The catalytic mechanism of D-Alanine-D-Lactate ligase (often referred to as VanA, VanB, or VanD in the context of vancomycin resistance) involves an ordered, two-step, ATP-dependent reaction. ebi.ac.uknih.gov In the first step, the carboxylate of the first substrate, D-alanine, attacks the γ-phosphate of ATP, leading to the formation of a D-alanyl-phosphate acylphosphate intermediate and ADP. nih.govnih.gov

In the second step, the hydroxyl group of the second substrate, D-lactate, performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. ebi.ac.uk This results in the formation of a tetrahedral intermediate, which then collapses to form the D-alanyl-D-lactic acid depsipeptide and inorganic phosphate (B84403). ebi.ac.uk The enzyme requires divalent cations, such as Mg2+, and in some cases, monovalent cations like K+ for optimal activity. nih.gov

Substrate recognition by Ddl is highly specific. The enzyme has two distinct binding sites for the D-alanine and D-lactate substrates. pnas.orgasm.org Structural studies have revealed that specific residues within the active site are responsible for discriminating between D-alanine and D-lactate at the second substrate binding site. For instance, the replacement of a key tyrosine residue with phenylalanine in some Ddl homologs is thought to favor the binding of D-lactate over D-alanine. pnas.org

ATP-Dependent Depsipeptide Ligase Activity in Peptidoglycan Precursor Assembly

The formation of the D-Ala-D-Lac depsipeptide by Ddl is an energy-dependent process, requiring the hydrolysis of ATP to drive the reaction forward. nih.govnih.gov This ATP-dependent ligase activity is a hallmark of the ATP-grasp superfamily of enzymes, which are involved in a variety of biosynthetic pathways. nih.govoup.com

The D-Ala-D-Lac depsipeptide, once synthesized, serves as a substrate for the MurF enzyme. MurF is responsible for adding this depsipeptide to the UDP-MurNAc-tripeptide, a key intermediate in the cytoplasmic stage of peptidoglycan biosynthesis. nih.govoup.com This results in the formation of a UDP-MurNAc-pentadepsipeptide precursor.

Integration of D-Alanine-D-Lactate into UDP-MurNAc-Pentapeptide Precursors

The final step in the cytoplasmic synthesis of modified peptidoglycan precursors is the incorporation of the D-Ala-D-Lac depsipeptide into the growing peptidoglycan precursor chain. This process is catalyzed by the MurF ligase, which normally adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide. oup.comoup.com

In bacteria expressing the D-Ala-D-Lac ligase, the MurF enzyme can utilize the D-Ala-D-Lac depsipeptide as an alternative substrate. nih.govpnas.org This leads to the formation of UDP-MurNAc-pentadepsipeptide precursors, where the terminal D-alanine is replaced by D-lactic acid. researchgate.netasm.org

This modified precursor is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. nih.gov The presence of the D-Ala-D-Lac terminus prevents the binding of vancomycin, which specifically recognizes the D-Ala-D-Ala motif, thereby conferring resistance to the antibiotic. asm.orgpnas.org

The table below outlines the key enzymes involved in the biosynthesis of D-Ala-D-Lac containing precursors.

| Enzyme | EC Number | Function | Substrate(s) | Product(s) |

| D-Lactate Dehydrogenase | 1.1.1.28 | Catalyzes the reduction of pyruvate to D-lactate. | Pyruvate, NADH | D-Lactate, NAD+ |

| D-Alanine-D-Lactate Ligase | 6.3.2.34 | Catalyzes the formation of the D-Ala-D-Lac depsipeptide. | D-Alanine, D-Lactate, ATP | D-Alanyl-D-Lactic acid, ADP, Pi |

| UDP-MurNAc-tripeptide--D-alanyl-D-lactate ligase (MurF) | 6.3.2.15 | Adds the D-Ala-D-Lac depsipeptide to UDP-MurNAc-tripeptide. | UDP-MurNAc-tripeptide, D-Ala-D-Lac, ATP | UDP-MurNAc-pentadepsipeptide, ADP, Pi |

Structural and Functional Consequences of Ac D Ala D Lactic Acid Incorporation into Peptidoglycan

Alterations in Bacterial Cell Wall Peptidoglycan Architecture

The fundamental structure of peptidoglycan consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. oup.comwikipedia.org These chains are cross-linked by short peptide stems attached to the NAM residues, creating a strong, mesh-like sacculus that maintains cell shape and withstands internal turgor pressure. oup.comwikipedia.org In most bacteria, the nascent peptide stem terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. oup.comsigmaaldrich.com

This architectural change has been observed in various bacteria, including vancomycin-resistant enterococci (VRE) and certain lactic acid bacteria that are intrinsically resistant to vancomycin (B549263), such as Lactobacillus plantarum and Lactobacillus casei. frontiersin.orgresearchgate.netresearchgate.netasm.org In these organisms, the cell wall is composed of peptidoglycan containing these modified precursors. frontiersin.orgasm.org Studies on vancomycin-resistant Enterococcus faecalis have shown that upon induction of resistance, a significant portion of the peptidoglycan stems terminate in D-Ala-D-Lac. nih.govnih.gov For instance, in the presence of vancomycin, the percentage of muropeptides with a D-Ala-D-Lac terminus can reach 26% in the mid-exponential growth phase and as high as 57% in the stationary phase. nih.gov

Furthermore, research on E. faecalis has indicated that the presence of vancomycin and the subsequent incorporation of D-Ala-D-Lac can lead to other structural modifications, including reduced peptidoglycan cross-linking and increased O-acetylation, particularly in regions with a lower degree of cross-linking. portlandpress.com

Impact on Peptidoglycan Polymerization and Cross-linking Fidelity

The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of UDP-NAM-pentapeptide precursors. sigmaaldrich.comnih.gov These precursors are then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by transglycosylation and transpeptidation reactions. sigmaaldrich.comasm.org The fidelity of these processes is crucial for maintaining cell wall integrity.

The introduction of D-Ala-D-Lac-terminated precursors impacts these final steps of peptidoglycan assembly. The enzymes responsible for polymerization and cross-linking, known as penicillin-binding proteins (PBPs), have evolved to recognize and process D-Ala-D-Ala-terminated substrates. oup.com While the substitution of the terminal D-alanine with D-lactic acid is tolerated by the peptidoglycan biosynthetic machinery in resistant bacteria, it is not always without consequence. oup.com

In vancomycin-resistant enterococci, the D-Ala-D-Lac-substituted Lipid II is efficiently utilized for peptidoglycan biosynthesis. nih.gov However, the ester bond in the D-Ala-D-Lac depsipeptide is inherently more reactive than the amide bond in D-Ala-D-Ala, which could make it more susceptible to hydrolysis. asm.org

The cross-linking process, catalyzed by transpeptidases, involves the formation of a peptide bond between the penultimate D-alanine of one peptide stem and a diamino acid in an adjacent stem, with the release of the terminal D-alanine. nih.gov The replacement of the terminal D-alanine with D-lactic acid means that the transpeptidation reaction proceeds with a different leaving group. While the cross-linking still occurs, some studies suggest that the efficiency or the nature of the cross-linking may be altered. For example, in vancomycin-resistant E. faecalis, a reduction in peptidoglycan cross-linking has been observed in the presence of vancomycin, which coincides with the increased incorporation of D-Ala-D-Lac. portlandpress.com In some bacteria, this alteration can lead to morphological changes, such as defects in cell elongation and separation. researchgate.net

Mechanistic Implications for Bacterial Cell Wall Integrity and Biosynthesis

The incorporation of D-Ala-D-Lac into peptidoglycan is a sophisticated adaptation that primarily serves to confer resistance to glycopeptide antibiotics. Vancomycin and related antibiotics function by binding with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis. asm.orgmdpi.com

The substitution of the terminal D-alanine with D-lactic acid results in the loss of a critical hydrogen bond between the antibiotic and the peptidoglycan precursor. nih.govpnas.org This seemingly minor change leads to a drastic 1,000-fold reduction in the binding affinity of vancomycin for its target. pnas.orgoup.com Consequently, the antibiotic is unable to effectively inhibit cell wall biosynthesis, allowing the bacterium to survive and proliferate in its presence. mdpi.com

This resistance mechanism is often inducible and tightly regulated. asm.org In many vancomycin-resistant strains, a two-component regulatory system, such as VanR-VanS, senses the presence of glycopeptides and activates the transcription of a cassette of resistance genes, including vanH, vanA, and vanX. asm.orgmdpi.comnih.gov

VanH is a dehydrogenase that converts pyruvate (B1213749) to D-lactate. nih.govfrontiersin.org

VanA is a ligase that synthesizes the D-Ala-D-Lac depsipeptide. nih.govfrontiersin.org

VanX is a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into peptidoglycan precursors and ensuring that the cell wall is predominantly composed of the vancomycin-resistant D-Ala-D-Lac form. mdpi.comoup.com

Some resistance operons also include a vanY gene, which encodes a D,D-carboxypeptidase that can further enhance resistance by removing the terminal D-alanine from any residual susceptible precursors. oup.com

The synthesis of D-Ala-D-Lac-terminated precursors and their incorporation into the cell wall is a remarkable example of metabolic reprogramming to overcome antibiotic pressure. While this adaptation is highly effective in conferring resistance, it underscores the intricate balance required for maintaining cell wall integrity. The alteration of such a fundamental component of bacterial architecture highlights the evolutionary plasticity of bacteria in response to environmental challenges.

Ac D Ala D Lactic Acid S Central Role in Glycopeptide Antibiotic Resistance

Molecular Basis of Reduced Glycopeptide Antibiotic Binding Affinity

The primary mechanism of action for glycopeptide antibiotics, such as vancomycin (B549263), is their ability to bind with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. mdpi.commdpi.com This binding sequesters the substrate, preventing the transglycosylation and transpeptidation reactions necessary for building a stable bacterial cell wall. mdpi.comucl.ac.be The emergence of resistance hinges on altering this target. In highly resistant bacteria, the terminal D-Alanine is replaced with D-Lactic acid (D-Lac), forming a D-Alanyl-D-Lactic acid (D-Ala-D-Lac) depsipeptide terminus. mdpi.comnih.gov This single atomic substitution dramatically compromises the binding affinity of glycopeptide antibiotics. mdpi.comresearchgate.net

Disruption of Essential Hydrogen Bonds Between Antibiotic and Peptidoglycan Terminus

The high-affinity interaction between vancomycin and the native D-Ala-D-Ala terminus is stabilized by a network of five crucial hydrogen bonds. mdpi.comnih.gov The modification to a D-Ala-D-Lac terminus fundamentally disrupts this network. Specifically, the amide (-NH-) group of the terminal D-Ala, which acts as a hydrogen bond donor, is replaced by an ester oxygen (-O-) in D-Lac. ucl.ac.benih.gov

This substitution has two major consequences:

Loss of a Hydrogen Bond : The critical hydrogen bond between the carbonyl oxygen of the fourth amino acid residue in the vancomycin structure and the amide proton of the terminal D-Ala in the peptidoglycan precursor is eliminated. mdpi.comannualreviews.orgasm.org

Electrostatic Repulsion : The substitution introduces a destabilizing electrostatic repulsion between the lone pairs of electrons on the ester oxygen of D-Lac and the lone pairs on the oxygen of the adjacent vancomycin residue 4 carbonyl group. nih.govnih.govresearchgate.net

This combination of a lost attractive force (the hydrogen bond) and the introduction of a repulsive force is the molecular foundation for high-level glycopeptide resistance. annualreviews.org

Quantitative Analysis of Binding Affinity Reductions

The structural change from D-Ala-D-Ala to D-Ala-D-Lac results in a profound and quantifiable reduction in the binding affinity of vancomycin for its target. This decrease is consistently measured to be approximately 1,000-fold. mdpi.comnih.govpnas.orgpnas.orgresearchgate.net

Detailed thermodynamic studies have dissected the energetic penalty of this substitution. The total loss in binding affinity is about 4.1 kcal/mol. This can be partitioned into two key components: the loss of the single, crucial hydrogen bond contributes approximately 1.5 kcal/mol to the destabilization, while the newly introduced lone pair/lone pair electrostatic repulsion is responsible for the larger share, contributing about 2.6 kcal/mol. nih.gov

Table 1: Quantitative Impact of D-Ala-D-Lac Substitution on Vancomycin Binding

| Parameter | Value | Reference |

|---|---|---|

| Fold Reduction in Binding Affinity | ~1,000-fold | nih.govpnas.orgpnas.org |

| Total Free Energy Loss of Binding | ~4.1 kcal/mol | annualreviews.orgnih.gov |

| Contribution from Lost H-Bond | ~1.5 kcal/mol | nih.gov |

| Contribution from Electrostatic Repulsion | ~2.6 kcal/mol | nih.gov |

Phenotypic Manifestations of Resistance

The molecular-level alteration of the peptidoglycan precursor to a D-Ala-D-Lac terminus manifests as observable resistance phenotypes in various bacteria. This can be an acquired trait, often leading to high levels of resistance in clinical pathogens, or an intrinsic characteristic of certain bacterial species.

High-Level Acquired Resistance in Enterococci (VanA, VanB, VanD, VanM types)

In enterococci, the acquisition of specific gene clusters, known as van operons, confers the ability to produce the D-Ala-D-Lac terminus. mdpi.com The VanA, VanB, VanD, and VanM types of resistance are all based on this mechanism and are associated with clinically significant levels of resistance. nih.govmdpi.com

VanA-type : This is the most common and widely recognized phenotype. It is characterized by inducible, high-level resistance to both vancomycin and the related glycopeptide teicoplanin. mdpi.commdpi.com The resistance genes are typically located on a mobile transposable element, Tn1546, facilitating their spread. pnas.org

VanB-type : This phenotype confers inducible, high-level resistance to vancomycin, but the organisms remain susceptible to teicoplanin. nih.govasm.org The VanSB sensor kinase does not recognize teicoplanin, so the resistance operon is not induced by its presence. mdpi.comnih.gov

VanD-type : This type results in moderate-to-high level constitutive resistance to vancomycin and low-level resistance to teicoplanin. nih.govresearchgate.net

VanM-type : Genetically and phenotypically, VanM is similar to VanA and VanB, conferring high-level resistance through the D-Ala-D-Lac substitution. mdpi.commdpi.com

Table 2: Phenotypes of D-Ala-D-Lac Mediated Resistance in Enterococci

| Van Genotype | Vancomycin Resistance Level | Teicoplanin Resistance Level | Inducibility | Reference |

|---|---|---|---|---|

| VanA | High | High | Inducible | mdpi.commdpi.com |

| VanB | High | Susceptible | Inducible (by vancomycin only) | mdpi.comnih.gov |

| VanD | Moderate to High | Low to Moderate | Constitutive | nih.govresearchgate.net |

| VanM | High | Variable | Inducible | mdpi.commdpi.com |

Intrinsic Resistance in Specific Lactic Acid Bacteria Species

Certain species of Lactic Acid Bacteria (LAB) are naturally resistant to glycopeptide antibiotics because their cell wall synthesis pathway inherently produces peptidoglycan precursors terminating in D-Ala-D-Lac. researchgate.net This intrinsic resistance is not acquired from other bacteria but is a native characteristic. Species known to exhibit this trait include Lactobacillus plantarum, Pediococcus, and Leuconostoc species. researchgate.netasm.orgscispace.com

Comparative Analysis with Other Resistance-Mediating Peptidoglycan Termini (e.g., D-Ala-D-Ser)

While the D-Ala-D-Lac substitution is responsible for high-level glycopeptide resistance, a second, less potent mechanism involves the replacement of the terminal D-Ala with D-Serine (D-Ser), forming a D-Ala-D-Ser terminus. mdpi.comasm.org

The molecular consequence of the D-Ala-D-Ser substitution is far less severe than the D-Ala-D-Lac change. The hydrogen bonding network is largely preserved, but the bulkier hydroxymethyl group of serine compared to the methyl group of alanine (B10760859) causes steric hindrance within the antibiotic's binding pocket. asm.org This results in only a modest, approximately seven-fold, reduction in vancomycin's binding affinity. iucr.orgnih.govasm.org

Consequently, phenotypes associated with the D-Ala-D-Ser mechanism, such as VanC, VanE, VanG, VanL, and VanN, confer only low-level resistance to vancomycin, and these strains typically remain susceptible to teicoplanin. mdpi.comiucr.orgnih.gov This contrasts sharply with the high-level resistance conferred by the D-Ala-D-Lac mechanism. mdpi.com

Table 3: Comparison of Resistance-Mediating Peptidoglycan Termini

| Characteristic | Susceptible Terminus | High-Level Resistance Terminus | Low-Level Resistance Terminus | Reference |

|---|---|---|---|---|

| Structure | D-Alanyl-D-Alanine (D-Ala-D-Ala) | D-Alanyl-D-Lactic acid (D-Ala-D-Lac) | D-Alanyl-D-Serine (D-Ala-D-Ser) | mdpi.com |

| Molecular Change | N/A (Native) | Amide to Ester bond; Loss of H-bond donor | Methyl to Hydroxymethyl side chain | nih.govasm.org |

| Binding Affinity Reduction | Baseline | ~1,000-fold | ~7-fold | mdpi.comiucr.orgnih.gov |

| Associated Genotypes | Wild-type | VanA, VanB, VanD, VanM | VanC, VanE, VanG, VanL, VanN | mdpi.com |

| Resulting Phenotype | Susceptible | High-Level Resistance | Low-Level Resistance | mdpi.comnih.gov |

Genetic and Enzymatic Determinants Governing Ac D Ala D Lactic Acid Synthesis in Resistance

D-Alanine-D-Lactate Ligase Genes and Their Variants

At the heart of D-Ala-D-Lac synthesis lies the D-alanine-D-lactate ligase, an enzyme that catalyzes the formation of the ester bond between D-alanine and D-lactic acid. The genes encoding these crucial ligases are found within various van operons and exhibit significant diversity.

Structural Genes within van Operons (e.g., vanA, vanB)

The most clinically significant and well-characterized D-Ala-D-Lac ligase genes are vanA and vanB. nih.gov These genes are typically located on transposons, such as Tn1546 for vanA, which facilitates their transfer between bacteria. annualreviews.org The vanA operon confers high-level, inducible resistance to both vancomycin (B549263) and teicoplanin. asm.org In contrast, the vanB operon generally confers inducible resistance to vancomycin but not to teicoplanin. asm.orgasm.org

Phylogenetic analyses have revealed that vanA and vanB are part of a larger family of related ligase genes, including vanD, vanF, and vanM, all of which synthesize D-Ala-D-Lac. nih.govmdpi.com These genes share significant sequence homology, suggesting a common evolutionary origin, likely from glycopeptide-producing organisms. pnas.orgpsu.edu For instance, the D-Ala-D-Ala ligase from the glycopeptide-producing organism Streptomyces toyocaensis shows notable homology to VanA and VanB. pnas.org

The core genetic structure required for D-Ala-D-Lac synthesis typically includes the ligase gene (vanA or vanB), a dehydrogenase gene (vanH), and a dipeptidase gene (vanX). nih.govannualreviews.org

Functional Divergence and Substrate Promiscuity of Ligases

While the primary function of VanA and VanB is the synthesis of D-Ala-D-Lac, these enzymes exhibit a degree of substrate promiscuity. VanA, for example, can also catalyze the formation of the native D-Ala-D-Ala dipeptide, although this activity is significantly less efficient, especially in the presence of vancomycin. asm.org This bifunctional nature underscores the evolutionary adaptation of these enzymes to prioritize the synthesis of the resistance-conferring depsipeptide.

The substrate specificity of these ligases is a key determinant of the resistance phenotype. nih.gov Studies comparing different D-Ala-D-X ligases have shown distinct patterns in their putative substrate-binding sites, which correlate with their preference for either D-lactate or another D-amino acid at the C-terminal position. nih.govresearchgate.net For instance, ligases from intrinsically vancomycin-resistant bacteria like Lactobacillus plantarum also synthesize D-Ala-D-Lac, highlighting a convergent evolutionary strategy for resistance. nih.govasm.org The functional divergence among these ligases, such as the differences in teicoplanin resistance conferred by vanA and vanB operons, is attributed to variations in the regulatory and accessory genes within the respective operons. mdpi.com

Auxiliary Enzymes in the D-Ala-D-Lac Pathway

The efficient synthesis of D-Ala-D-Lac and its incorporation into the cell wall requires the coordinated action of several auxiliary enzymes. These enzymes ensure the availability of the necessary substrate, D-lactic acid, and eliminate the susceptible D-Ala-D-Ala dipeptides.

D-Specific Alpha-Ketoacid Reductases (e.g., VanH)

The VanH enzyme is a D-specific alpha-ketoacid dehydrogenase that plays a critical role in providing the D-lactic acid substrate for the VanA or VanB ligase. annualreviews.orgnih.gov It catalyzes the stereospecific reduction of pyruvate (B1213749) to D-lactate. nih.gov VanH is essential for high-level vancomycin resistance, as it ensures a sufficient supply of D-lactate for the synthesis of the D-Ala-D-Lac depsipeptide. nih.govasm.org The vanH gene is a core component of the vanHAX gene cluster found in many vancomycin-resistant organisms. annualreviews.orgpnas.org Different VanH enzymes can exhibit preferences for cofactors, with some showing a preference for NADPH while others can utilize both NADH and NADPH. nih.gov

D-Alanine-D-Alanine Dipeptidases (e.g., VanX, Aad)

To ensure that only the resistance-conferring D-Ala-D-Lac termini are incorporated into peptidoglycan precursors, vancomycin-resistant bacteria possess enzymes to eliminate the native D-Ala-D-Ala dipeptides. The VanX enzyme is a zinc-dependent D-alanyl-D-alanine dipeptidase that specifically hydrolyzes D-Ala-D-Ala. nih.govacs.org Its high specificity for D-Ala-D-Ala over D-Ala-D-Lac is crucial for the resistance mechanism. asm.org By depleting the intracellular pool of D-Ala-D-Ala, VanX prevents the synthesis of vancomycin-susceptible cell wall precursors. asm.orgacs.org The inactivation of vanX has been shown to restore vancomycin susceptibility. acs.org

A similar function is performed by the Aad dipeptidase in Lactobacillus plantarum, an intrinsically vancomycin-resistant bacterium. nih.govasm.org Aad eliminates D-Ala-D-Ala dipeptides that can be produced by the native D-Ala-D-Lac ligase, thereby ensuring the predominance of D-lactate-terminated precursors. nih.gov

Transcriptional Regulation of Resistance Gene Expression

The expression of the genes involved in D-Ala-D-Lac synthesis is tightly controlled by a two-component regulatory system, typically encoded by the vanR and vanS genes. nih.govresearchgate.net VanS is a membrane-associated sensor histidine kinase that detects the presence of glycopeptide antibiotics in the environment. researchgate.netplos.org Upon sensing an antibiotic like vancomycin, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR, a cytoplasmic response regulator. nih.govplos.org

Phosphorylated VanR (P-VanR) acts as a transcriptional activator, binding to specific promoter regions to upregulate the expression of the structural genes (vanH, vanA, and vanX). asm.orgnih.gov In the absence of an inducer, VanS can also function as a phosphatase, keeping VanR in its inactive, dephosphorylated state, thus preventing the expression of the resistance genes. nih.govresearchgate.net

Two-Component Regulatory Systems (e.g., VanR/VanS)

The expression of the resistance genes is predominantly controlled by a two-component regulatory system, a common signal transduction mechanism in bacteria. nih.govresearchgate.netpsu.edu This system typically consists of a membrane-bound sensor histidine kinase (VanS) and a cytoplasmic response regulator (VanR). nih.govmcmaster.caresearchgate.net

In the canonical model, VanS detects the presence of a glycopeptide antibiotic, such as vancomycin, in the extracellular environment. researchgate.netnih.gov This detection triggers the autophosphorylation of a conserved histidine residue within the VanS protein. mcmaster.caplos.org The phosphoryl group is then transferred to a specific aspartate residue on the VanR protein. mcmaster.ca This phosphorylation event activates VanR, transforming it into a transcriptional activator. nih.govresearchgate.netnih.gov The activated VanR then binds to specific promoter regions upstream of the resistance genes, initiating their transcription. nih.govresearchgate.net

The VanRS system is a critical checkpoint for initiating the resistance mechanism. For instance, in VanA-type resistance, the VanS sensor responds to both vancomycin and teicoplanin, while in VanB-type resistance, the corresponding VanSB sensor is only activated by vancomycin. researchgate.netpsu.edunih.gov The specificity of these sensor kinases is a key determinant of the resistance phenotype. The VanR and VanS proteins associated with different vancomycin resistance types (e.g., VanA, VanB, VanD) are unique to their respective ligases. nih.gov

The core components of the vancomycin resistance mechanism are encoded by the vanHAX gene cluster. plos.orgnih.gov vanH encodes a dehydrogenase that converts pyruvate to D-lactate. researchgate.netnih.gov vanA (or its homologues like vanB) encodes a D-Ala-D-Lac ligase that synthesizes the depsipeptide D-alanyl-D-lactate. researchgate.netnih.govebi.ac.uk Finally, vanX encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall. researchgate.netnih.gov The coordinated expression of these genes, governed by the VanRS system, ensures the efficient replacement of the susceptible peptidoglycan precursors with the resistant variant.

Inducible versus Constitutive Expression Profiles

The expression of vancomycin resistance genes can follow two distinct profiles: inducible or constitutive. mdpi.com This difference in expression strategy has significant implications for the fitness and survival of the resistant bacteria.

Inducible Expression: In many vancomycin-resistant enterococci (VRE) types, including VanA and VanB, the expression of resistance genes is inducible. nih.govmdpi.com This means that the genes are only transcribed at high levels in the presence of an inducing agent, typically a glycopeptide antibiotic. mdpi.com In the absence of the antibiotic, the bacterial cell wall is synthesized using the normal D-Ala-D-Ala pathway. mdpi.com This tight regulation is advantageous as it minimizes the fitness cost associated with the continuous production of the resistance machinery. pnas.org Studies have shown that constitutive expression of the vancomycin resistance operon can lead to a significant reduction in growth rate and colonization ability. pnas.org

The inducibility is controlled by the VanS sensor kinase, which, in the absence of an antibiotic, functions as a phosphatase, keeping the VanR response regulator in an inactive, dephosphorylated state. mdpi.com Upon antibiotic binding, the kinase activity of VanS is stimulated, leading to the phosphorylation and activation of VanR and subsequent gene expression. mdpi.com

Constitutive Expression: In contrast, some VRE types, such as VanD and some VanC strains, exhibit constitutive expression of the resistance genes. mdpi.comoup.com In these cases, the alternative D-Ala-D-Lac or D-Ala-D-Ser containing peptidoglycan precursors are produced continuously, regardless of the presence of vancomycin. mdpi.comasm.org This constitutive phenotype often arises from mutations in the vanS or vanR genes. oup.com For example, mutations in vanS can lead to a protein that is permanently in a kinase-active state or has lost its phosphatase activity, resulting in the constant phosphorylation of VanR. psu.edumdpi.com

| Expression Profile | Description | Associated VRE Types | Regulatory Mechanism |

| Inducible | Resistance genes are expressed only in the presence of an inducing antibiotic. | VanA, VanB, VanE, VanG, VanL, VanM mdpi.com | VanS acts as a phosphatase in the absence of the antibiotic, keeping VanR inactive. Antibiotic presence shifts VanS to a kinase, activating VanR. mdpi.com |

| Constitutive | Resistance genes are continuously expressed, regardless of antibiotic presence. | VanC, VanD, VanN mdpi.com | Often due to mutations in vanS or vanR leading to constant VanR phosphorylation. mdpi.comoup.com |

Phylogenetic Origins and Horizontal Gene Transfer of Resistance Operons

The emergence and spread of vancomycin resistance are prime examples of bacterial evolution driven by horizontal gene transfer (HGT). cdnsciencepub.combioguardlabs.com The genes responsible for resistance are often located on mobile genetic elements such as transposons and plasmids, facilitating their movement between different bacteria, including across species and genera. mdpi.commdpi.comasm.org

Phylogenetic analyses suggest that the core genes of the vancomycin resistance operons, namely vanA (and its homologs), vanH, and vanX, likely originated from glycopeptide-producing actinomycetes, such as Streptomyces species. nih.govresearchgate.netpnas.org These organisms produce glycopeptide antibiotics and possess resistance genes for self-protection. mdpi.com It is hypothesized that these resistance genes were then transferred to other bacteria, with soil-dwelling bacteria of the order Bacillales, particularly Paenibacillus species, acting as intermediaries in this transfer process. nih.govresearchgate.netmdpi.com

The regulatory genes (vanR and vanS) and accessory genes (e.g., vanY, vanZ, vanW) appear to have different evolutionary origins, likely originating from these intermediary Bacillaceae. nih.govresearchgate.net This suggests a modular evolution of the resistance operons, where different genetic components were acquired and assembled over time.

The transposon Tn1546, which carries the vanA gene cluster, is a well-characterized mobile element that has played a significant role in the dissemination of vancomycin resistance. mdpi.comspandidos-publications.com Similarly, the vanB gene cluster is often found on the transposon Tn1547. spandidos-publications.com These transposons can be located on plasmids, which are readily transferred between bacteria via conjugation, or integrated into the bacterial chromosome. mdpi.comspandidos-publications.com The transfer of vancomycin resistance from Enterococcus faecalis to Staphylococcus aureus has been documented to occur through the horizontal acquisition of a plasmid carrying the vanA operon. cdnsciencepub.com

The high sequence similarity of vanA and vanB genes across different enterococcal strains and even between different bacterial species provides strong evidence for the rapid and recent horizontal transfer of these resistance determinants. nih.gov This ongoing process of HGT continues to drive the evolution and spread of vancomycin resistance in clinical and environmental settings. cdnsciencepub.comdovepress.com

| Gene/Operon | Proposed Origin | Key Findings from Phylogenetic Studies |

| Core Resistance Genes (vanA, vanH, vanX and homologs) | Glycopeptide-producing Actinomycetes (e.g., Streptomyces) nih.govresearchgate.netpnas.org | Show strong homology to ligases found in glycopeptide producers. pnas.org Paenibacillus and other Bacillaceae likely acted as intermediaries in the transfer. nih.govresearchgate.netmdpi.com |

| Regulatory Genes (vanR, vanS) | Bacillaceae nih.govresearchgate.net | Phylogenetically distinct from the core resistance genes, suggesting a separate evolutionary origin. nih.govresearchgate.net |

| Accessory Genes (vanY, vanZ, vanW) | Bacillaceae nih.govresearchgate.net | Similar to the regulatory genes, these appear to have been acquired from Bacillales. nih.govresearchgate.net |

Molecular Interactions and Enzymatic Activities Associated with Ac D Ala D Lactic Acid

Substrate Specificity of Penicillin-Sensitive D-Alanine Carboxypeptidases (DD-Carboxypeptidases)

Penicillin-sensitive D-Alanine carboxypeptidases, also known as DD-carboxypeptidases, are bacterial enzymes crucial for the final steps of peptidoglycan biosynthesis, which forms the bacterial cell wall unc.edunih.govdrugbank.com. These enzymes typically catalyze the cleavage of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) peptide bond in nascent peptidoglycan chains unc.eduuniprot.org. This reaction is vital for cross-linking the peptide side chains, a process that gives the cell wall its structural integrity nih.gov. The mechanism of action for β-lactam antibiotics, like penicillin, involves the acylation of the active site serine in these enzymes, mimicking the D-Ala-D-Ala substrate and rendering the enzyme inactive chemsrc.comhongtide.com.

The substrate specificity of these enzymes is not absolutely restricted to peptide bonds. Studies have shown that they can also hydrolyze depsipeptides, where an ester bond replaces the terminal peptide bond. This is particularly relevant to Ac-D-Ala-D-lactic acid and its derivatives.

Ac-Lys(Ac)-D-Ala-D-Lactic Acid as a Depsipeptide Substrate

The compound Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid, a depsipeptide analogue of the natural peptide substrate Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine, serves as an effective substrate for DD-carboxypeptidases from various bacterial species, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus nih.gov.

Research has demonstrated that the ester bond in this depsipeptide is hydrolyzed more rapidly than the corresponding amide bond in the peptide analogue. For instance, the B. subtilis and E. coli carboxypeptidases hydrolyze the depsipeptide 15-fold and 4-fold faster, respectively nih.gov. This increased rate is attributed to a more rapid acylation step (k2), which is the rate-limiting step in the hydrolysis of the peptide substrate nih.gov. The faster acylation allows for the trapping and isolation of a covalent acyl-enzyme intermediate, a crucial step in understanding the enzyme's catalytic mechanism. By incubating the B. subtilis carboxypeptidase with the radiolabeled depsipeptide at a low pH, researchers successfully isolated a stable acyl-enzyme intermediate, providing direct evidence that the substrate binds covalently to the enzyme's active site nih.gov.

| Enzyme Source | Substrate Type | Relative Hydrolysis Rate | Fold Increase with Depsipeptide |

| Bacillus subtilis | Peptide | 1 | 15 |

| Depsipeptide | 15 | ||

| Escherichia coli | Peptide | 1 | 4 |

| Depsipeptide | 4 |

Ligand Binding Dynamics with Glycopeptide Antibiotics

Glycopeptide antibiotics, such as vancomycin (B549263), function by binding with high affinity to the D-Ala-D-Ala termini of peptidoglycan precursors nih.govresearchgate.net. This binding sequesters the substrate from the transpeptidase enzymes, thereby preventing the cross-linking of the cell wall and leading to bacterial cell death nih.govresearchgate.net.

The molecular basis for vancomycin resistance in many clinically significant bacteria involves the substitution of the terminal D-alanine with D-lactic acid, resulting in precursors ending in D-alanyl-D-lactic acid (D-Ala-D-Lac) nih.govresearchgate.netcore.ac.uk. This change from an amide linkage to an ester linkage is critical. The high-affinity binding of vancomycin to D-Ala-D-Ala is stabilized by a network of five crucial hydrogen bonds researchgate.net. The replacement of the terminal D-alanine's amide NH group with the D-lactic acid's ester oxygen atom eliminates one of these key hydrogen bonds. This loss, combined with lone pair-lone pair repulsion between the oxygen atoms of the antibiotic and the depsipeptide, results in a dramatic, approximately 1,000-fold reduction in binding affinity nih.govresearchgate.net.

Surface plasmon resonance (SPR) studies have quantified this difference in binding. Experiments comparing the binding of vancomycin and chloroeremomycin (B1668801) to self-assembled monolayers presenting peptides terminating in -Lys-D-Ala-D-Ala versus -Lys-D-Ala-D-Lactate confirmed the significant drop in affinity. Both antibiotics bound with micromolar affinity to the D-Ala-D-Ala surface but only with millimolar affinity to the D-Ala-D-Lactate surface researchgate.net.

| Terminus of Peptidoglycan Precursor | Key Functional Group | Vancomycin Binding Affinity | Consequence for Antibiotic Efficacy |

| D-Alanyl-D-Alanine (D-Ala-D-Ala) | Amide (-CONH-) | High (µM range) | Susceptibility |

| D-Alanyl-D-Lactic Acid (D-Ala-D-Lac) | Ester (-COO-) | Low (mM range) | Resistance |

Structural Biology of D-Alanine-D-Lactate Ligases

The enzymatic basis for the production of D-Ala-D-Lac precursors lies with D-alanine-D-lactate ligases (e.g., VanA, VanB, VanD), which are acquired by resistant bacteria ebi.ac.ukwikipedia.orgnih.gov. These enzymes catalyze the ATP-dependent formation of an ester bond between D-alanine and D-lactate ebi.ac.ukwikipedia.org. They are structurally and evolutionarily related to D-alanine-D-alanine (Ddl) ligases, which synthesize the D-Ala-D-Ala dipeptide in susceptible bacteria nih.govnih.govnih.gov. Structural biology has been instrumental in elucidating the mechanisms behind this critical shift in substrate specificity.

X-ray Crystallography and NMR Studies of Ligase-Substrate Complexes

X-ray crystallography has provided detailed atomic-level views of D-Ala-D-Lac ligases, revealing the structural basis for their substrate specificity nih.govnih.gov. The crystal structure of the D-Ala-D-Lac ligase VanA from Enterococcus faecium has been determined, offering significant insights nih.gov. Similarly, the structure of a D-Ala-D-Lac ligase from the intrinsically resistant bacterium Leuconostoc mesenteroides has also been solved nih.gov.

Insights into Active Site Residues and Catalytic Mechanisms

The catalytic mechanism of D-Ala-D-Lac ligase involves two main steps: the ATP-dependent phosphorylation of the first D-alanine substrate to form a D-alanyl-phosphate intermediate, followed by the nucleophilic attack of D-lactate on this intermediate to form the D-alanyl-D-lactate depsipeptide and release inorganic phosphate (B84403) ebi.ac.ukebi.ac.uk.

Structural and mutagenesis studies have identified key active site residues that govern the preference for D-lactate over D-alanine in subsite 2. A critical residue in the VanA ligase is His-244 nih.gov. This histidine residue is located in a flexible "omega loop" region of the enzyme. It is proposed that the positively charged imidazole (B134444) ring of His-244 electrostatically repels the cationic amine group of a potential D-alanine substrate, thereby favoring the binding of the anionic D-lactate nih.govebi.ac.uk. In contrast, D-Ala-D-Ala ligases, such as DdlB, have a tyrosine (Tyr-216) at the equivalent position. This tyrosine residue can form a hydrogen bond with the amino group of the second D-alanine substrate, stabilizing its binding ebi.ac.uk. The substitution of this single residue can significantly alter the enzyme's specificity. The structural differences at this subsite explain the shift in substrate specificity that leads to vancomycin resistance nih.gov.

| Enzyme | Key Residue in Subsite 2 | Preferred Substrate in Subsite 2 | Interaction Type | Product |

| D-Ala-D-Ala Ligase (DdlB) | Tyrosine (Tyr-216) | D-Alanine | Hydrogen Bonding | D-Alanyl-D-Alanine |

| D-Ala-D-Lac Ligase (VanA) | Histidine (His-244) | D-Lactic Acid | Electrostatic Repulsion (of D-Ala) | D-Alanyl-D-Lactic Acid |

Advanced Research Methodologies and Synthetic Applications Involving Ac D Ala D Lactic Acid

In Vitro and In Silico Models for Studying Biosynthetic Pathways

The study of the biosynthetic pathway of Ac-D-Ala-D-Lactic acid, a key molecule in vancomycin (B549263) resistance, heavily relies on a combination of in vitro (in the laboratory) and in silico (computer-based) models. These models are essential for dissecting the complex enzymatic reactions and regulatory networks involved in its production.

In silico models provide a theoretical framework for understanding the dynamics of the biosynthetic pathway. A primary approach involves the phylogenetic analysis of the van gene clusters, which encode the necessary enzymes for this compound synthesis. By comparing the DNA sequences of these genes from various organisms, researchers can trace their evolutionary relationships and understand how resistance determinants have spread. nih.gov Furthermore, computational modeling, particularly molecular docking and free energy perturbation calculations, is employed to simulate the interaction between the antibiotic vancomycin and the peptidoglycan precursors D-Ala-D-Ala and D-Ala-D-Lac. These simulations help to elucidate the molecular basis of resistance by revealing how the substitution of an amide bond with an ester linkage in D-Ala-D-Lac reduces the binding affinity of vancomycin by a factor of 1000. nih.gov Genome-scale metabolic models are also constructed to analyze the metabolic fluxes within an organism, predicting how genetic or environmental changes might affect the production of D-lactic acid, a crucial precursor.

| Modeling Approach | Description | Key Findings |

| In Silico: Phylogenetic Analysis | Comparison of van gene sequences across different bacterial species. | Reveals evolutionary relationships and the dissemination of resistance genes. |

| In Silico: Molecular Docking | Computational simulation of the binding between vancomycin and its target peptides. | Demonstrates the reduced binding affinity of vancomycin to D-Ala-D-Lac compared to D-Ala-D-Ala. |

| In Vitro: Pathway Reconstitution | Assembly of the biosynthetic pathway from purified enzymes in a test tube. | Allows for the detailed study of individual enzymatic steps and overall pathway dynamics. |

| In Vitro: Enzyme Characterization | Analysis of the activity and substrate specificity of individual enzymes like VanA and VanH. | Elucidates the catalytic mechanisms and the basis for substrate preference. |

Chemical Synthesis of this compound and its Analogs for Research Probes

The chemical synthesis of this compound and its analogs is crucial for creating research probes to investigate the mechanisms of vancomycin resistance and to develop new therapeutic agents. While the biosynthesis of this depsipeptide is well-understood, its chemical synthesis in the laboratory provides a means to produce pure material for detailed studies and to create modified versions that can be used as molecular tools.

The synthesis of the core D-Ala-D-Lac depsipeptide involves the formation of an ester bond between D-alanine and D-lactic acid, a process that requires careful selection of protecting groups and coupling reagents to ensure the correct stereochemistry and to prevent side reactions. A common strategy involves protecting the amino group of D-alanine and the carboxylic acid group of D-lactic acid, followed by an esterification reaction. The protecting groups are then removed to yield the final depsipeptide.

Analogs of this compound are synthesized for various research purposes. For example, isotopically labeled versions, such as those containing deuterium, can be used in neutron scattering experiments to study the structure and dynamics of polymers made from these units. asm.org Fluorescently tagged analogs can be used to visualize the localization of peptidoglycan synthesis within bacterial cells. Furthermore, the synthesis of dipeptide isosteres, where the amide or ester bond is replaced with a non-hydrolyzable linkage, can produce molecules that act as inhibitors of the enzymes involved in cell wall biosynthesis. pnas.org These synthetic probes are invaluable for studying enzyme mechanisms and for screening for new drug candidates.

| Type of Compound | Synthetic Approach | Application as a Research Probe |

| This compound | Protected amino acid and hydroxy acid coupling followed by deprotection. | Standard for biochemical and biophysical studies of vancomycin binding. |

| Isotopically Labeled Analogs | Incorporation of isotopes like Deuterium during synthesis. | Used in structural biology techniques like neutron scattering. |

| Fluorescently Tagged Analogs | Covalent attachment of a fluorescent dye to the depsipeptide. | Visualization of peptidoglycan synthesis and localization in live cells. |

| Dipeptide Isosteres | Replacement of the ester bond with a non-hydrolyzable linkage. | Act as mechanism-based inhibitors of cell wall synthesizing enzymes. |

Genetic Manipulation and Heterologous Expression Systems for Pathway Engineering

Genetic manipulation and the use of heterologous expression systems are powerful tools for engineering the biosynthetic pathway of this compound. These techniques allow researchers to produce large quantities of the enzymes involved in the pathway for detailed study, to create modified pathways for the production of novel compounds, and to understand the function of individual genes in a controlled genetic background.

The core of this pathway engineering revolves around the vanA gene cluster, which typically includes the genes vanH, vanA, and vanX, along with the regulatory genes vanR and vanS. The vanA operon has been successfully expressed in heterologous hosts, such as Escherichia coli and vancomycin-susceptible Staphylococcus aureus, to confer vancomycin resistance. nih.gov This demonstrates that the enzymatic machinery for producing D-Ala-D-Lac can be functionally transferred to a new organism. The choice of the expression host is critical and can range from bacteria like E. coli for high-yield protein production to yeasts like Saccharomyces cerevisiae or Yarrowia lipolytica which can perform post-translational modifications that may be required for some enzymes. wikipedia.orgnih.gov

Metabolic engineering strategies are also employed to increase the production of the precursor D-lactic acid. For instance, in lactic acid bacteria such as Lactococcus lactis, the gene for D-lactate dehydrogenase can be overexpressed to channel more pyruvate (B1213749) towards D-lactic acid. nih.gov In some cases, other metabolic pathways that compete for pyruvate may be knocked out to further enhance the yield of D-lactic acid. The expression of these genes is often controlled by inducible promoters, allowing for precise temporal control over protein production. Common inducers include isopropyl β-D-1-thiogalactopyranoside (IPTG) and lactose (B1674315) for bacterial expression systems. tldrpharmacy.com

| Engineered Organism | Genetic Modification | Purpose of Engineering | Outcome |

| Staphylococcus aureus | Introduction of the vanA operon. | To study the expression of resistance genes in a pathogenic background. | Conferral of high-level vancomycin resistance. nih.gov |

| Escherichia coli | Heterologous expression of vanH, vanA, or vanX. | To produce large quantities of individual enzymes for biochemical studies. | High-yield production of purified Van enzymes. |

| Yarrowia lipolytica | Expression of a codon-optimized D-lactate dehydrogenase (ldhA) gene. | To produce D-lactic acid from alternative carbon sources. | Increased yield and productivity of D-lactic acid. nih.gov |

| Lactococcus lactis | Overexpression of endogenous D-lactate dehydrogenase. | To enhance the production of the D-lactic acid precursor. | Increased flux towards D-lactic acid synthesis. nih.gov |

Biochemical Assays for Enzyme Kinetics and Inhibition Studies

Biochemical assays are fundamental for characterizing the enzymes of the this compound biosynthetic pathway and for discovering and evaluating potential inhibitors. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and inhibition constants (Ki or IC50).

A variety of assay formats are used to study the enzymes VanH, VanA, and VanX. For VanH, an α-ketoacid dehydrogenase, its activity is typically monitored by following the change in absorbance of the cofactor NADH or NADPH at 340 nm as it is oxidized or reduced. nih.gov The kinetic mechanism of VanH has been determined to be an ordered Bi-Bi reaction, where NADH binds first, followed by pyruvate, and the products are released in the order of D-lactate and then NAD+. nih.gov

The activity of VanA, a D-Ala-D-Lac ligase, can be measured using a colorimetric method that detects the release of inorganic phosphate (B84403) from the hydrolysis of ATP during the ligation reaction. acs.org This assay can be used to determine the substrate specificity of VanA and to screen for inhibitors.

For VanX, a D,D-dipeptidase, a continuous spectrophotometric assay has been developed using a chromogenic substrate, L-alanine-p-nitroanilide. The hydrolysis of this substrate by VanX releases p-nitroaniline, which can be detected by its absorbance at 404 nm. nih.gov Another powerful technique for studying VanX is isothermal titration calorimetry (ITC), which directly measures the heat changes associated with the enzymatic reaction, allowing for the real-time monitoring of its activity in vitro and even in living bacteria. nih.gov

Inhibition studies are crucial for the development of new drugs that can overcome vancomycin resistance. These studies involve measuring the activity of the target enzyme in the presence of varying concentrations of a potential inhibitor. For example, the antibiotic D-cycloserine has been shown to inhibit D-Ala-D-Ala ligase, and its inhibitory mechanism has been studied in detail using a combination of structural and mechanistic approaches. nih.gov

| Enzyme | Assay Method | Measured Parameter | Reported Value |

| VanH | Spectrophotometric (NADH/NADPH absorbance) | kcat/Km for pyruvate | 1.3 x 105 M-1s-1 nih.gov |

| VanX | Spectrophotometric (L-alanine-p-nitroanilide) | Km for L-alanine-p-nitroanilide | 300-700 µM nih.gov |

| VanX | Isothermal Titration Calorimetry (D-Ala-D-Ala) | KM for D-Ala-D-Ala | 0.10 mM nih.gov |

| VanX | Isothermal Titration Calorimetry (D-Ala-D-Ala) | kcat for D-Ala-D-Ala | 11.5 s-1 nih.gov |

| VanX | Inhibition Assay (O-[(1S)-aminoethylhydroxyphosphinyl]-D-lactic acid) | Ki | 400 µM nih.gov |

| VanX | Inhibition Assay (d-cysteine) | Ki | 18.8 µM nih.gov |

| D-Ala-D-Ala Ligase | Inhibition Assay (D-cycloserine) | IC50 | 11.5 µM nih.gov |

Ecological and Evolutionary Significance of Ac D Ala D Lactic Acid Mediated Resistance

Dissemination of D-Ala-D-Lac Resistance Determinants in Microbial Ecosystems

The genetic determinants for D-Ala-D-Lac-mediated resistance are primarily located on mobile genetic elements (MGEs), which facilitates their spread across different bacterial species and environments. The most well-studied examples are the van gene clusters, such as vanA, which are often found on transposons like Tn1546. nih.gov These MGEs can be transferred between bacteria through horizontal gene transfer (HGT), a process considered the most significant factor in the proliferation of antibiotic resistance. nih.govresearchgate.net

The dissemination pathways are complex and multi-faceted:

Environmental Reservoirs : Antibiotic resistance genes (ARGs), including those for D-Ala-D-Lac synthesis, are ancient and naturally present in various environmental bacteria, such as soil microorganisms. nih.govnih.gov Studies suggest that glycopeptide-producing organisms, like Streptomyces or Amycolatopsis, may be the original source of these resistance genes. mdpi.com Phylogenetic analyses indicate that genes like vanA and vanB likely originated from these producers and were transferred to other bacteria, with species like Paenibacillus acting as intermediaries. nih.gov

Commensal and Animal Microbiota : The gut microbiota of humans and animals can also serve as a significant reservoir for ARGs. The use of antibiotics in medicine and agriculture contributes to the selection and proliferation of resistant strains in these environments.

Clinical Settings : In clinical environments, the heavy use of vancomycin (B549263) creates strong selective pressure, leading to the prevalence of vancomycin-resistant enterococci (VRE) and, more rarely, vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net

The transfer of these resistance determinants is not limited to closely related species. HGT mechanisms, particularly conjugation, allow for the movement of these genes from environmental and commensal bacteria to clinically relevant pathogens. researchgate.net This broad dissemination underscores the interconnectedness of different microbial ecosystems, where resistance emerging in one environment can readily spread to another. nih.gov

Selective Pressures Driving the Evolution of Peptidoglycan Modifications

The primary selective pressure driving the evolution and fixation of the D-Ala-D-Lac modification is the widespread use of glycopeptide antibiotics. nih.govoup.com These antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transpeptidation and transglycosylation steps of cell wall synthesis. nih.govmdpi.com

The evolutionary response to this pressure is a sophisticated biochemical workaround:

Target Modification : The core of the resistance mechanism is the alteration of the antibiotic's target. mdpi.com Resistance operons, like vanA and vanB, encode a suite of enzymes that reprogram the peptidoglycan synthesis pathway. nih.gov

Enzymatic Machinery : Key enzymes in this process include the VanH dehydrogenase, which produces D-Lactate from pyruvate (B1213749), and the VanA ligase, which catalyzes the formation of the D-Ala-D-Lac depsipeptide. nih.gov

Elimination of Susceptible Precursors : The operons also include genes for enzymes like VanX, a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, and VanY, a D,D-carboxypeptidase that removes the terminal D-Ala from mature peptidoglycan precursors. nih.gov This ensures that the cell exclusively produces the modified, resistance-conferring precursors.

This modification is highly effective. The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac, along with the loss of a key hydrogen bond donor, reduces the binding affinity of vancomycin for its target by approximately 1,000-fold. nih.govresearchgate.net This dramatic decrease in affinity renders the antibiotic ineffective, allowing the bacterium to survive and proliferate. researchgate.netresearchgate.net While glycopeptide use is the dominant selective pressure, other environmental stressors and the intrinsic need to evade host immune responses, such as lysozyme degradation, can also drive the evolution of various peptidoglycan modifications, highlighting the cell wall's adaptive flexibility. nih.gov

Implications for Microbial Persistence and Adaptability

The key implications include:

Enhanced Survival in Clinical Settings : For pathogens like enterococci, this resistance mechanism is a major contributor to their success in hospital environments, leading to persistent infections that are difficult to treat. nih.gov The ability to withstand last-resort antibiotics makes these organisms a significant public health threat. mdpi.com

Ecological Fitness Cost : While advantageous in the presence of antibiotics, the production of modified peptidoglycan precursors can sometimes carry a biological cost. However, in many cases, bacteria have evolved compensatory mutations that mitigate these fitness costs, allowing resistant strains to persist even in the absence of the antibiotic.

Increased Genetic Plasticity : The acquisition of resistance operons via HGT is a testament to the remarkable genetic plasticity of bacteria. It demonstrates how microbes can rapidly adapt to new environmental challenges by acquiring pre-evolved solutions from a global pool of resistance genes, known as the resistome. nih.govresearchgate.net

Cross-Resistance : In some cases, modifications to the peptidoglycan synthesis pathway can lead to cross-resistance to other classes of antibiotics. For instance, the emergence of L,D-transpeptidases, which can cross-link tetrapeptide stems (lacking the terminal D-Ala), can confer resistance to both glycopeptides and β-lactams. nih.govoup.com

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Ac-D-Ala-D-Lactic acid in complex mixtures?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution. Validate methods using reference standards from reputable sources like The Merck Index . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals (e.g., methyl groups at δ 1.4 ppm and chiral centers). Ensure instrument calibration with certified calibration solutions.

Q. How can researchers ensure the enantiomeric purity of synthesized this compound?

- Methodology : Apply chiral column chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to separate stereoisomers. Validate purity via optical rotation measurements using a polarimeter, comparing observed values to literature data from Hawley's Condensed Chemical Dictionary . Cross-check with circular dichroism (CD) spectroscopy to confirm the absence of undesired enantiomers.

Q. What are the best practices for maintaining sample stability during storage and handling?

- Methodology : Store lyophilized this compound at -20°C in airtight, light-resistant containers. For aqueous solutions, use pH-buffered conditions (pH 6–7) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis over 30-day intervals. Document storage conditions and stability data rigorously, adhering to reproducibility guidelines in experimental design.

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodology : Perform multi-technique validation (e.g., cross-referencing NMR, IR, and MS data) to resolve ambiguities. For conflicting NMR signals, use 2D experiments (COSY, HSQC) to assign proton-carbon correlations. If discrepancies persist, consult computational chemistry tools (e.g., density functional theory (DFT) simulations) to predict spectral patterns and compare with empirical results. Document all anomalies and propose hypotheses for peer review, following structured discussion frameworks in analytical chemistry journals.

Q. What experimental design strategies optimize the synthesis of this compound with high enantiomeric excess?

- Methodology : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions. For enzymatic synthesis, screen lipases or esterases (e.g., Candida antarctica lipase B) under kinetic control. Monitor reaction progress via inline FTIR spectroscopy. Purify products using recrystallization in non-polar solvents and validate purity via chiral HPLC.

Q. How can computational models be integrated with experimental data to predict the biochemical behavior of this compound?

- Methodology : Develop molecular dynamics (MD) simulations to study interactions with bacterial cell walls (e.g., peptidoglycan synthesis pathways). Parameterize force fields using experimental thermodynamic data (e.g., Gibbs free energy of hydrolysis). Validate models by comparing predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results. Publish workflows in line with ACS guidelines for data transparency.

Methodological Considerations

- Data Presentation : Structure results using IMRAD (Introduction, Methods, Results, Discussion) format, emphasizing reproducibility in the Methods section.

- Citation Practices : Follow ACS style for referencing primary literature, avoiding MLA format in chemistry research.

- Conflict Resolution : For contradictory data, use peer-reviewed literature to contextualize findings and propose mechanistic explanations in the Discussion section.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.